Methanesulfonic acid;silver

Descripción general

Descripción

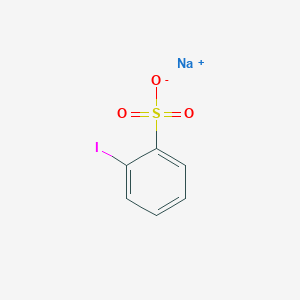

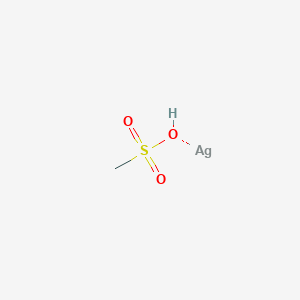

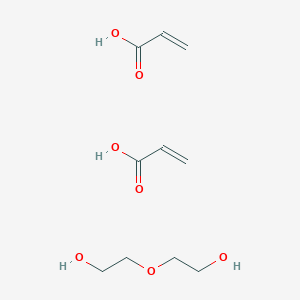

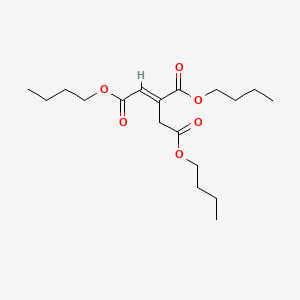

Methanesulfonic acid;silver is a useful research compound. Its molecular formula is CH4AgO3S and its molecular weight is 203.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Silver Recovery from Solar Cells : Methanesulfonic acid (MSA) is used to recover silver from solar cells. A study by Lee et al. (2019) discusses a fractional distillation process for restoring the reactivity of reused MSA solutions, enhancing silver recovery efficiency (Lee, J. K., Lee, J., Ahn, Y., & Kang, G. H., 2019).

Microbial Metabolism of Methanesulfonic Acid : Kelly and Murrell (1999) explored the use of methanesulfonic acid as a key intermediate in the biogeochemical cycling of sulfur, examining its stability and the ways bacteria utilize it (Kelly, D., & Murrell, J., 1999).

Textile Industry Applications : Reinhardt et al. (1973) studied methanesulfonic acid as a catalyst for finishing cotton to produce durable-press properties, noting the necessity of washing fabric post-treatment to remove residual acidity (Reinhardt, R., Kullman, R. M. H., Cashen, N. A., & Reid, J. D., 1973).

Environmental Benefits in Electrochemistry : Gernon et al. (1999) highlighted the environmental benefits of methanesulfonic acid in electrochemical processes, especially in tin and lead plating, due to its aqueous solubility and low toxicity (Gernon, M., Wu, M., Buszta, T. S., & Janney, P. K., 1999).

Field Desorption Mass Spectrometry : Roberts and White (1984) found that silver methanesulfonate is useful as a mass standard in field desorption mass spectrometry (Roberts, G., & White, E., 1984).

Direct Conversion of Methane to Methanesulfonic Acid : Schüth (2019) discussed a direct process for converting methane to methanesulfonic acid, which has numerous industrial uses (Schüth, F., 2019).

Fuel Cell Electrolytes : Ahmad et al. (1981) evaluated methanesulfonic acid as a potential electrolyte in fuel cells, observing its high electrochemical reactivity (Ahmad, J., Nguyen, T. H., & Foley, R., 1981).

Corrosion Behaviour of Stainless Steels : Finšgar and Milošev (2010) studied the corrosion behavior of stainless steels in methanesulfonic acid solutions, finding that purity levels of the acid significantly affect corrosion resistance (Finšgar, M., & Milošev, I., 2010).

Leaching of Copper from Chalcopyrite : Ahn et al. (2019) used methanesulfonic acid to leach copper from chalcopyrite, finding high copper extraction efficiency when combined with hydrogen peroxide (Ahn, J., Wu, J., & Lee, J., 2019).

Analytical Chemistry in Pharmaceuticals : Zhou et al. (2017) developed a method using methanesulfonic acid for determining methyl methanesulfonate and ethyl methanesulfonate in pharmaceuticals (Zhou, J., Xu, J., Zheng, X., Liu, W., & Zheng, F., 2017).

Catalyst Recovery in Esterification : Jiang (2005) reported on the use of copper methanesulfonate as a catalyst in the esterification process, noting its ease of recovery and excellent reusability (Jiang, H., 2005).

Synthesis of Endorphin Peptides : Kubota et al. (1979) used methanesulfonic acid in the synthesis of peptides corresponding to α-endorphin and γ-endorphin (Kubota, M., Hirayama, T., Nagase, O., & Yajima, H., 1979).

Propiedades

IUPAC Name |

methanesulfonic acid;silver | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Ag/c1-5(2,3)4;/h1H3,(H,2,3,4); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBQRHOYAUGRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.[Ag] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4AgO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2386-52-9 | |

| Record name | Silver methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B7949005.png)

![Diazanium;3-ethyl-2-[(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate](/img/structure/B7949024.png)

![4-Chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B7949068.png)